[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid
Description
[(2-Cyanophenyl)sulfonylamino]acetic acid is a sulfonamide-derived acetic acid compound characterized by a 2-cyanophenyl sulfonyl group linked to a methylamino-acetic acid backbone.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-cyanophenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-12(7-10(13)14)17(15,16)9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBCBUAKUOGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanophenyl)sulfonylamino]acetic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to form 2-cyanonitrobenzene.
Reduction: The nitro group in 2-cyanonitrobenzene is reduced to an amino group, yielding 2-cyanoaniline.
Sulfonylation: 2-cyanoaniline is then reacted with methanesulfonyl chloride in the presence of a base to form [(2-cyanophenyl)sulfonylamino]acetic acid.
Industrial Production Methods
In industrial settings, the production of [(2-Cyanophenyl)sulfonylamino]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2-Cyanophenyl)sulfonylamino]acetic acid can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation typically yields sulfonic acid derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions result in various substituted aminoacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2-Cyanophenyl)sulfonylamino]acetic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study protein interactions and functions. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In the medical field, [(2-Cyanophenyl)sulfonylamino]acetic acid is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(2-Cyanophenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate these targets, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [(2-Cyanophenyl)sulfonylamino]acetic acid and its analogs:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties/Effects | Reference Yield (if available) |
|---|---|---|---|---|---|
| [(2-Cyanophenyl)sulfonylamino]acetic acid | 2-cyanophenyl sulfonyl, methylamino-acetic acid | Not explicitly provided | ~280–300 (estimated) | High acidity (due to -CN), potential for strong hydrogen bonding | N/A |
| [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]acetic acid (CAS 749897-58-3) | Thiophene sulfonyl, chloro substituent | C₇H₈ClNO₄S₂ | 261.73 | Increased lipophilicity (Cl and thiophene), altered electronic properties vs. phenyl | N/A |
| N-p-Tosylglycine (2-{[(4-methylphenyl)sulfonyl]amino}acetic acid) | p-Toluenesulfonyl group | C₉H₁₁NO₄S | 229.25 | Moderate acidity (electron-donating -CH₃), common in peptide synthesis | N/A |
| [(Naphthalene-2-sulfonyl)-phenyl-amino]acetic acid (CAS 117309-34-9) | Naphthalene sulfonyl, phenylamino group | C₁₈H₁₅NO₄S | 341.39 | Enhanced aromatic stacking (bulky naphthalene), synthesis yield: 72% | 72.0% |
| {[(4-Methoxyphenyl)sulfonyl]amino}acetic acid | 4-methoxyphenyl sulfonyl | C₉H₁₁NO₅S | 245.25 | Reduced acidity (electron-donating -OCH₃), improved solubility | N/A |
| 2-(4-Fluorophenylsulfonamido)acetic acid | 4-fluorophenyl sulfonyl | C₈H₈FNO₄S | 233.22 | Intermediate acidity (electron-withdrawing -F), balanced lipophilicity | N/A |
Structural and Functional Analysis
- Electron Effects: The 2-cyanophenyl group in the target compound imparts stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, increasing sulfonamide proton acidity. This contrasts with compounds like N-p-Tosylglycine, where the methyl group reduces acidity .
- The cyano group in the target compound offers moderate lipophilicity with polar character.
- Synthetic Accessibility: The 72% yield reported for [(Naphthalene-2-sulfonyl)-phenyl-amino]acetic acid suggests efficient synthetic routes for bulky sulfonamides, which may inform optimization strategies for the target compound.
Biological Activity
The compound [(2-Cyanophenyl)sulfonylamino]acetic acid is part of a larger class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
[2-Cyanophenyl)sulfonylamino]acetic acid features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the cyanophenyl moiety enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
The biological activity of [(2-Cyanophenyl)sulfonylamino]acetic acid is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : This compound acts as an inhibitor of carbonic anhydrases (CAs), particularly the transmembrane isoforms CA IX and XII. These enzymes play crucial roles in maintaining acid-base balance and are implicated in tumor progression and metastasis .
- Antioxidant Activity : Thiazole derivatives have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as COX-2 and IL-1β, contributing to its therapeutic potential in inflammatory diseases .
Biological Activities
The biological activities associated with [(2-Cyanophenyl)sulfonylamino]acetic acid include:
- Antitumor Activity : Studies indicate that this compound can reduce the viability of various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells, particularly under hypoxic conditions .
- Antimicrobial Effects : The compound exhibits activity against a range of pathogens, suggesting potential applications in treating infections.
- Neuroprotective Properties : Preliminary research indicates that thiazole derivatives may offer neuroprotective effects, although further studies are needed to elucidate the underlying mechanisms.
Case Studies
Recent studies have highlighted the efficacy of [(2-Cyanophenyl)sulfonylamino]acetic acid in various biological contexts:
- In Vitro Cytotoxicity Studies :
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Anti-inflammatory Research :
- In another study, compounds structurally related to [(2-Cyanophenyl)sulfonylamino]acetic acid demonstrated substantial inhibition of paw edema and pro-inflammatory cytokine production in animal models, indicating potential for treating inflammatory disorders .
-
Molecular Docking Studies :
- Molecular docking analyses suggest that [(2-Cyanophenyl)sulfonylamino]acetic acid has a strong binding affinity for CA IX, supporting its role as a selective inhibitor with potential therapeutic implications in oncology .
Pharmacokinetics
Understanding the pharmacokinetics of [(2-Cyanophenyl)sulfonylamino]acetic acid is essential for evaluating its therapeutic potential:
- Solubility : The compound is slightly soluble in water but shows better solubility in organic solvents, which may affect its absorption and distribution in vivo.
- Metabolism : Further studies are required to characterize the metabolic pathways involved in the biotransformation of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
